molecular formula C12H23NO3 B13767010 N-Heptyl-Hyp-OH

N-Heptyl-Hyp-OH

Cat. No.: B13767010
M. Wt: 229.32 g/mol
InChI Key: QWMDYNIEGNYUSY-DTIOYNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of N-Heptyl-Hyp-OH involves synthetic routes that typically include the reaction of heptylamine with 4-hydroxyproline under specific conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.

Chemical Reactions Analysis

N-Heptyl-Hyp-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

N-Heptyl-Hyp-OH has several scientific research applications, particularly in the fields of chemistry and biology. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with various biomolecules. Additionally, this compound is used in the study of enzyme kinetics and as a model compound for understanding the behavior of similar molecules in biological systems .

Mechanism of Action

The mechanism of action of N-Heptyl-Hyp-OH involves its interaction with specific molecular targets and pathways within cells. It is known to interact with enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use in research. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular signaling .

Comparison with Similar Compounds

N-Heptyl-Hyp-OH can be compared with other similar compounds, such as N-Heptyl-4-hydroxyproline derivatives and other N-substituted hydroxyprolines. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific heptyl substitution, which can influence its solubility, reactivity, and interactions with biological molecules .

List of Similar Compounds::
  • N-Heptyl-4-hydroxyproline derivatives
  • N-Substituted hydroxyprolines
  • N-Heptyl derivatives of other amino acids

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

(2S)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)/t10?,11-/m0/s1

InChI Key

QWMDYNIEGNYUSY-DTIOYNMSSA-N

Isomeric SMILES

CCCCCCCN1CC(C[C@H]1C(=O)O)O

Canonical SMILES

CCCCCCCN1CC(CC1C(=O)O)O

Origin of Product

United States

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